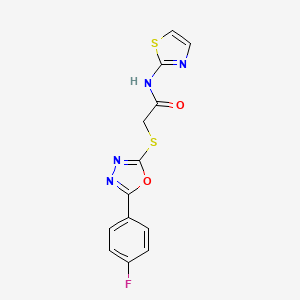

2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a thioacetamide moiety linked to a thiazol-2-yl group. The oxadiazole ring and amide functional group are bioisosteres known to enhance pharmacological activity by forming hydrogen bonds with biological targets . The 4-fluorophenyl substituent likely contributes to electronic modulation and metabolic stability, while the thiazole ring may improve binding affinity to enzymes or receptors.

Properties

IUPAC Name |

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O2S2/c14-9-3-1-8(2-4-9)11-17-18-13(20-11)22-7-10(19)16-12-15-5-6-21-12/h1-6H,7H2,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJUDUCZSLAOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with thiazol-2-yl acetamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The thiazole and oxadiazole moieties present in this compound are known for their diverse biological activities, particularly in anticancer research. Numerous studies have highlighted the potential of thiazole derivatives in inhibiting cancer cell proliferation.

Case Studies:

- A study demonstrated that compounds containing thiazole rings exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The synthesized thiazole derivatives showed IC50 values ranging from 5.71 μM to >1000 μM depending on the specific structural modifications .

- Another investigation reported that a related compound with a similar structure displayed strong selectivity against NIH/3T3 mouse embryoblast cells and A549 cells, indicating its potential as a targeted anticancer agent .

Neuroprotective Effects

Research has also indicated that oxadiazole derivatives can exhibit neuroprotective properties. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Studies:

- In a study focused on Alzheimer’s disease models, derivatives of oxadiazoles were evaluated for their anticholinesterase activity. The results suggested that these compounds could improve cognitive functions and memory retention in scopolamine-induced rats . This highlights the potential of 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide as a therapeutic agent in neurodegenerative disorders.

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been well-documented. The presence of sulfur in the thiazole ring can enhance the compound's interaction with microbial targets.

Case Studies:

- Compounds with thiazole structures have shown efficacy against various bacterial strains, indicating their potential use in developing new antibiotics . The specific interactions and mechanisms remain an area of active research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.

Key Findings:

- Modifications on the phenyl ring and the introduction of electron-withdrawing groups have been shown to enhance biological activity. For instance, fluorine substitution on the phenyl ring significantly increased anticancer potency .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The target compound’s 4-fluorophenyl group distinguishes it from analogs with bulkier substituents (e.g., phthalazinone in 4b or benzofuran in 5d), which may impact solubility and steric interactions .

- Thiadiazole-based analogs (e.g., 4g) exhibit lower melting points (~260°C) compared to phthalazinone derivatives (>300°C), suggesting differences in crystallinity and stability .

Pharmacokinetic and Electronic Properties

- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may reduce metabolic oxidation compared to electron-donating groups (e.g., methoxy in 9e ).

- Solubility : Thiazole and oxadiazole rings contribute to moderate lipophilicity, whereas sulfonamide (4b) or urea (4g) substituents increase polarity .

Biological Activity

The compound 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a derivative of oxadiazole and thiazole, both of which are known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 301.39 g/mol. The presence of the 4-fluorophenyl and thiazol-2-yl groups is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| 4h | A549 | <0.14 | High |

| 4f | A549 | 1.59 | Moderate |

| 4g | C6 | 8.16 | Moderate |

| 4h | C6 | 13.04 | Moderate |

These findings indicate that compounds derived from oxadiazoles can selectively inhibit cancer cell proliferation while sparing normal cells .

The mechanism by which This compound exerts its effects involves interaction with specific molecular targets. The oxadiazole ring can inhibit certain enzymes or disrupt cellular signaling pathways essential for cancer cell survival and proliferation.

Research suggests that the fluorine atom on the phenyl ring enhances lipophilicity, facilitating better membrane penetration and interaction with target proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances anticancer activity by increasing the compound's ability to interact with biological targets.

- Ring Structure : The thiazole ring contributes to the overall stability and reactivity of the compound, making it more effective against cancer cells.

- Hydrophobic Interactions : Compounds with increased hydrophobic character tend to exhibit better cell membrane permeability and thus higher bioavailability.

Case Studies

In a study evaluating various oxadiazole derivatives, compounds similar to This compound were tested against multiple cancer cell lines including A549 (lung carcinoma), C6 (glioma), and L929 (fibroblast). Compounds demonstrated IC50 values ranging from sub-micromolar to several micromolar concentrations, indicating a promising therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux conditions . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography. Yield optimization may require adjusting molar ratios (e.g., 1:1.2 for thiol to chloroacetamide) and reaction times (6–12 hours).

Q. How is structural characterization performed for this compound?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- IR spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, C-S stretch at ~600–700 cm⁻¹) .

- NMR (¹H/¹³C) : Identify proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thiazole protons at δ 7.3–7.5 ppm) and carbon backbone .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS expected [M+H]⁺ ~362 g/mol) and fragmentation patterns .

Q. What preliminary biological screening protocols are recommended?

- Methodology : Screen for antimicrobial activity using:

- Broth microdilution assays (MIC determination against Gram-positive/negative bacteria and fungi) .

- COX-1/COX-2 inhibition assays (e.g., enzyme immunoassays) to evaluate anti-inflammatory potential, given structural analogs' reported activity .

- MTT assays for cytotoxicity profiling against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodology :

- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methyl) or thiazole (e.g., 4-methylthiazole) groups to assess impact on bioactivity .

- Bioisosteric replacement : Replace the oxadiazole ring with 1,3,4-thiadiazole or triazole moieties to study electronic effects on target binding .

- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or bacterial enzymes .

Q. What crystallographic insights exist for related compounds, and how do they inform solubility/stability?

- Methodology :

- Single-crystal XRD : Analyze dihedral angles (e.g., ~86.8° between oxadiazole and fluorophenyl planes in analogs) to assess planarity and π-π stacking potential .

- Hydrogen-bonding networks : Identify intermolecular interactions (e.g., N–H···O and C–H···O bonds) that influence crystal packing and solubility. Co-solvent systems (e.g., DMSO/water) may improve formulation .

Q. How should contradictory bioactivity data be resolved?

- Methodology :

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity threshold) .

- Assay standardization : Replicate results across multiple cell lines (e.g., ATCC-certified strains) and control for variables like serum concentration .

- Metabolic stability tests : Assess compound degradation in liver microsomes to identify unstable intermediates .

Q. What mechanistic studies are suitable for elucidating its anticancer activity?

- Methodology :

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to detect early/late apoptosis in treated cells .

- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction .

- Western blotting : Quantify expression of apoptotic markers (e.g., Bcl-2, Bax) .

Q. How can solubility challenges be addressed during formulation?

- Methodology :

- Salt formation : React with HCl or sodium acetate to improve aqueous solubility .

- Nanoparticulate systems : Use PLGA nanoparticles or liposomes for enhanced bioavailability .

- Co-solvency : Test blends of PEG-400 and ethanol (e.g., 30:70 v/v) for in vivo delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.